molecular formula C9H12FNO B13037993 2-Amino-2-(3-fluorophenyl)propan-1-OL

2-Amino-2-(3-fluorophenyl)propan-1-OL

Cat. No.: B13037993
M. Wt: 169.20 g/mol
InChI Key: QABGRCHYXISISH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-2-(3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H12FNO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3

InChI Key

QABGRCHYXISISH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-fluorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 3-fluoro-β-nitrostyrene.

    Reduction: The nitro group in 3-fluoro-β-nitrostyrene is then reduced to an amino group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 2-Amino-2-(3-fluorophenyl)propan-1-OL exhibits significant biological activity through its interactions with various enzymes and receptors.

Enzyme Modulation

The compound has been investigated as a biochemical probe for studying enzyme mechanisms due to its ability to affect enzyme kinetics through competitive inhibition or allosteric modulation. It can form hydrogen bonds with active site residues, enhancing its interaction with target proteins.

Antimicrobial Properties

In vitro studies have demonstrated significant antibacterial effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL, indicating its potential as an antimicrobial agent.

Antiproliferative Effects

Recent investigations into the antiproliferative properties of the compound revealed its potential in cancer treatment. In vitro tests on MCF-7 breast cancer cells indicated that it could inhibit cell proliferation effectively. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a controlled study, this compound was tested against various microbial strains. The results indicated a strong zone of inhibition (ranging from 9 mm to 20 mm) when compared to standard antibiotics like ciprofloxacin and griseofulvin, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Research
A study involving MCF-7 cells demonstrated that treatment with the compound led to significant reductions in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells by affecting tubulin polymerization dynamics.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorinated phenyl ring enhances its lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-2-(3-fluorophenyl)propan-1-OL
  • CAS Number : 1179235-32-5
  • Molecular Formula: C₉H₁₂FNO
  • Molecular Weight : 169.20 g/mol
  • Structure: A propanol backbone with an amino group at the C2 position and a 3-fluorophenyl substituent.

Applications :
This compound serves as a chiral intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic pathways . Its fluorine substituent enhances metabolic stability and influences binding interactions in biological systems.

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Bioactivity

Example Compound :

  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid (CAS: Not specified)
  • (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid (CAS: Not specified)

Key Findings :

  • Both compounds differ only in the position of chlorine substituents (2,4- vs. 2,6-dichloro).
  • IC₅₀ Values : Nearly identical, suggesting substituent position minimally impacts collagenase inhibition potency.
  • Molecular Interactions :
    • The 2,4-dichloro isomer forms a hydrogen bond (2.202 Å) with Gln215 and π–π interaction (4.127 Å) with Tyr201.
    • The 2,6-dichloro isomer exhibits a shorter hydrogen bond (1.961 Å) but a slightly longer π–π interaction (4.249 Å).
  • Thermodynamic Stability : Gibbs free energy values (–6.4 vs. –6.5 kcal/mol) indicate comparable binding stability .

Implications for Target Compound: The 3-fluoro substituent in this compound may similarly influence binding geometry without drastically altering potency, depending on the target enzyme’s active site.

Functional Group Modifications: Fluorine vs. Nitro Groups

Example Compound :

  • 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride (CAS: 2060024-73-7)
  • Molecular Formula : C₉H₁₂N₂O₃·HCl

Key Comparisons :

Property 3-Fluoro Compound 3-Nitro Compound
Substituent Electron-withdrawing F Electron-withdrawing NO₂
Solubility Not reported Slightly in chloroform, methanol, DMSO
Reactivity Enhanced metabolic stability Likely higher reactivity due to nitro group
Applications Pharmaceutical intermediate Research chemical for nitration studies

Pharmacological Implications :
The nitro group may increase oxidative stress in biological systems, limiting its therapeutic use compared to the fluorine-substituted analog .

Structural Complexity and Pharmacological Targets

Example Compound :

  • (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-OL (DrugBank ID: DB07054)
  • Molecular Formula : C₂₂H₂₃F₄N₅O₂
  • Molecular Weight : 465.44 g/mol

Key Features :

  • Structural Complexity: Incorporates a pyrimidinyl group, trifluoromethyl substituent, and dimethylamino side chain.
  • Pharmacological Action : Experimental anticancer agent targeting kinase pathways .

Contrast with Target Compound :

Aspect Target Compound DB07054
Molecular Weight 169.20 g/mol 465.44 g/mol
Functional Groups Amino, hydroxyl, fluoro Multiple aromatic and heterocyclic groups
Therapeutic Scope Intermediate Direct therapeutic candidate

The simpler structure of this compound limits direct pharmacological action but enhances versatility as a synthetic building block .

Stereochemical Variations

Example Compound :

  • (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS: 1270385-18-6)
  • Molecular Formula: C₁₀H₁₂F₃NOS

Key Differences :

  • Substituent : Trifluoromethylthio (SF₃) group vs. fluorine.
  • Stereochemistry : (1S,2R) configuration, which may enhance enantioselective binding.

Impact on Properties :

Scalability :

  • The target compound’s synthesis (95%+ purity) is optimized for industrial-scale production, unlike more complex analogs requiring multi-step functionalization .

Biological Activity

2-Amino-2-(3-fluorophenyl)propan-1-OL, also known as 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride, has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related studies.

  • Molecular Formula : C9H12ClFNO
  • Molecular Weight : Approximately 205.66 g/mol
  • Functional Groups : Contains amino (-NH2) and hydroxyl (-OH) groups which are crucial for its biological activity.

Research indicates that this compound interacts with various biological targets, influencing cellular signaling pathways. Its mechanism of action typically involves:

  • Binding to Receptors : The compound may bind to specific receptors, leading to modulation of biological responses such as apoptosis or cell proliferation.
  • Influencing Neurotransmitter Systems : Preliminary studies suggest it may have neuroprotective effects and potential utility in treating neurological disorders due to its interaction with neurotransmitter systems .

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. It has been shown to exhibit:

  • Inhibition of Tumor Growth : Compounds similar in structure have demonstrated significant growth inhibition in various cancer cell lines, including colorectal and breast cancer cells.
Cell LineIC50 (µM)Reference
HCT1165.0
MCF77.5

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests it could be beneficial in treating mood disorders and neurodegenerative diseases. Studies indicate that it may enhance synaptic plasticity and protect against neuronal damage .

Case Studies

  • Cancer Therapy : In a study involving HCT116 cells, treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was associated with the activation of apoptotic pathways .
  • Neuroprotective Study : A preliminary pharmacokinetic study showed that the compound could influence serotonin levels in animal models, suggesting its potential use in treating depression .

Structural Comparisons

Understanding the structural variations among similar compounds can provide insights into their biological activities:

Compound NameMolecular FormulaUnique Features
2-Amino-1-(3-fluorophenyl)propan-1-olC9H13ClFNODifferent stereochemistry affecting biological activity
(S)-2-Amino-2-(3-fluorophenyl)propan-1-olC9H13ClFNOSpecific stereoisomer potentially exhibiting distinct pharmacodynamics
(R)-2-Amino-2-(3-fluorophenyl)propan-1-olC9H13ClFNOAnother stereoisomer with unique interactions

The presence of different stereoisomers emphasizes the importance of chirality in determining the pharmacological profile, as each variant may exhibit different affinities for receptors or varying therapeutic effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.